molecular formula C15H15NO2 B13919015 (S)-2-(benzylamino)-2-phenylacetic acid

(S)-2-(benzylamino)-2-phenylacetic acid

Cat. No.: B13919015
M. Wt: 241.28 g/mol
InChI Key: LCRCODPYSHSWAR-AWEZNQCLSA-N
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Description

(S)-2-(benzylamino)-2-phenylacetic acid is a chiral compound that belongs to the class of α-amino acids It features a benzylamino group and a phenylacetic acid moiety, making it an interesting molecule for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(benzylamino)-2-phenylacetic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which starts with the condensation of benzaldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile. This intermediate is then hydrolyzed to yield the desired α-amino acid .

Another method involves the asymmetric hydrogenation of an imine precursor using a chiral catalyst. This approach allows for the enantioselective synthesis of the (S)-enantiomer of the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Strecker synthesis or asymmetric hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(benzylamino)-2-phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-(benzylamino)-2-phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (S)-2-(benzylamino)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(benzylamino)-2-phenylacetic acid is unique due to its chiral nature and the presence of both benzylamino and phenylacetic acid groups. This combination of structural features allows for specific interactions with biological targets, making it a valuable compound for research and pharmaceutical development .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

(2S)-2-(benzylamino)-2-phenylacetic acid

InChI

InChI=1S/C15H15NO2/c17-15(18)14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2,(H,17,18)/t14-/m0/s1

InChI Key

LCRCODPYSHSWAR-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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